

Spectroscopic Profile of 4-Bromobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromobenzophenone

Cat. No.: B181533

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This in-depth guide presents a comprehensive overview of the spectroscopic data for **4-Bromobenzophenone**, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **4-Bromobenzophenone** are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.77	d	2H	Aromatic (ortho to C=O, unsubstituted ring)
7.67	d	2H	Aromatic (ortho to Br)
7.63	t	1H	Aromatic (para to C=O, unsubstituted ring)
7.49	t	2H	Aromatic (meta to C=O, unsubstituted ring)
7.60	d	2H	Aromatic (meta to Br)

Solvent: CDCl₃, Instrument Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
195.5	C=O (Ketone)
137.5	Aromatic (C-C=O, unsubstituted ring)
136.2	Aromatic (C-C=O, substituted ring)
132.0	Aromatic (CH, meta to Br)
131.4	Aromatic (CH, ortho to Br)
130.0	Aromatic (CH, ortho to C=O, unsubstituted ring)
128.5	Aromatic (CH, para to C=O, unsubstituted ring)
127.5	Aromatic (C-Br)
128.3	Aromatic (CH, meta to C=O, unsubstituted ring)

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3060	Medium	Aromatic C-H Stretch
~1660	Strong	C=O Stretch (Aryl Ketone)
~1590	Medium-Strong	Aromatic C=C Stretch
~1280	Medium	C-C-C Bend (in-plane)
~1070	Medium	C-Br Stretch
~930, 840, 700	Strong	Aromatic C-H Bend (out-of-plane)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
262	~95	[M+2] ⁺ (presence of ⁸¹ Br isotope)
260	100	[M] ⁺ (presence of ⁷⁹ Br isotope)
183	~40	[M-Br] ⁺
105	~80	[C ₆ H ₅ CO] ⁺
77	~35	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 20-25 mg of **4-Bromobenzophenone** solid.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - The NMR spectra are acquired on a spectrometer operating at a proton frequency of approximately 400 MHz.
 - The instrument is locked onto the deuterium signal of the CDCl_3 solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - For ^1H NMR, a standard single-pulse experiment is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is employed. A larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):[\[2\]](#)
 - Grind a small amount (1-2 mg) of **4-Bromobenzophenone** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is used as it is transparent in the IR region.[\[2\]](#)
 - Transfer the mixture to a pellet press.

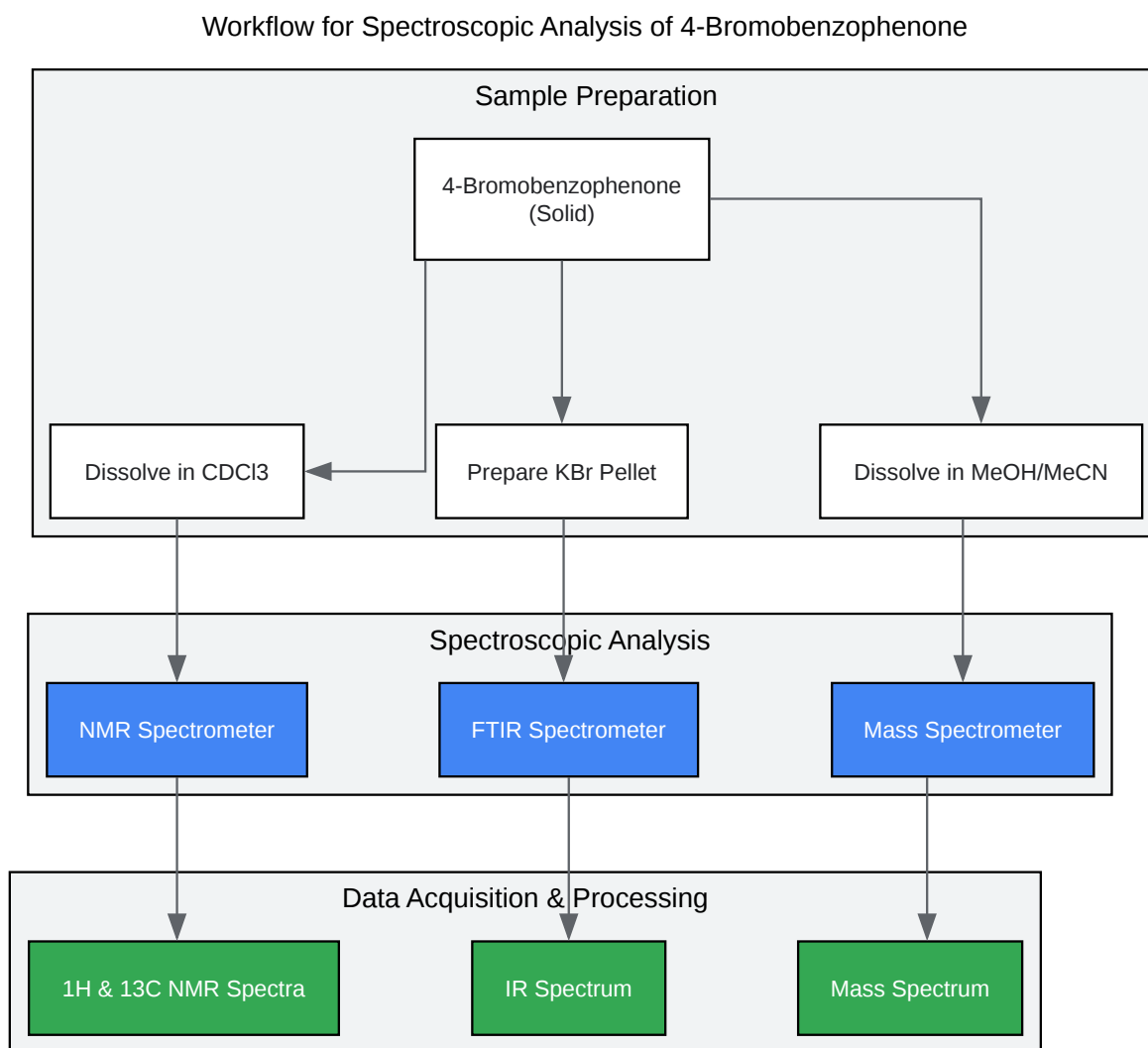
- Apply pressure to form a thin, transparent or translucent pellet.
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **4-Bromobenzophenone** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrument Setup and Data Acquisition:
 - The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
 - The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC).
 - In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are separated based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Bromobenzophenone**.



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Caption: Spectroscopic analysis workflow for **4-Bromobenzophenone**.

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References

- 1. 4-BROMOBENZOPHENONE(90-90-4) IR Spectrum [m.chemicalbook.com]
- 2. 4-Bromobenzophenone | C13H9BrO | CID 7030 - PubChem [pubchem.ncbi.nlm.nih.gov]
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